molecular formula C15H13ClF3NO2 B3061201 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine CAS No. 64378-95-6

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine

Cat. No.: B3061201
CAS No.: 64378-95-6
M. Wt: 331.72 g/mol
InChI Key: DACJMMUOMVCDEV-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine (CAS 64378-95-6) is an aromatic amine compound with the molecular formula C₁₅H₁₃ClF₃NO₂ and a molecular weight of 331.72 g/mol . This chemical serves as a critical reference standard and intermediate in scientific research, particularly in environmental and agrochemical studies. Its primary research value lies in its role as a significant metabolite of the herbicide oxyfluorfen . In metabolic studies, this amine is a key reductive product, accounting for a substantial portion of the fecal excretion of the parent compound in rodent models, and is often further acetylated as a terminal metabolite in the degradation pathway . This makes it invaluable for researchers investigating the environmental fate, metabolic pathways, and toxicological profile of diphenyl ether herbicides. The structure features a 2-ethoxybenzenamine group linked via an ether bridge to a 2-chloro-4-(trifluoromethyl)phenyl moiety, which contributes to its physicochemical properties and interactions in biological systems . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2/c1-2-21-14-8-10(4-5-12(14)20)22-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACJMMUOMVCDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214589
Record name 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64378-95-6
Record name 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064378956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-CHLORO-4-(TRIFLUOROMETHYL)PHENOXY)-2-ETHOXYBENZENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282538B9EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine typically involves multiple steps, including halogenation, etherification, and amination reactions. One common method involves the following steps:

    Etherification: The reaction of the halogenated aromatic compound with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and safety. For example, the use of crown-ether phase transfer catalysts can improve reaction rates and yields by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Reduction of Nitro to Amine

The intermediate nitro compound undergoes catalytic hydrogenation or iron-mediated reduction to yield the benzenamine derivative:

  • Reduction Agent : Iron powder in acetic acid/ethyl acetate .

  • Typical Yield : 52–90% after purification .

Example :

2 4 Bis 2 chloro 4 trifluoromethylphenoxy nitrobenzeneAcOH EtOAcFe4 2 Chloro 4 trifluoromethyl phenoxy 2 ethoxybenzenamine\text{2 4 Bis 2 chloro 4 trifluoromethylphenoxy nitrobenzene}\xrightarrow[\text{AcOH EtOAc}]{\text{Fe}}\text{4 2 Chloro 4 trifluoromethyl phenoxy 2 ethoxybenzenamine}

Acetylation of the Amine Group

The amine group reacts with acetylating agents to form acetamide derivatives, enhancing metabolic stability :

  • Reagent : Acetic anhydride or acetyl chloride

  • Conditions : Room temperature, 12–24 hours .

Starting MaterialProductYieldReference
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamineN-[4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]acetamide>95%

Application : The acetamide derivative is studied for antimicrobial and antifungal activities .

Oxidative Stability

The compound demonstrates high stability under oxidative conditions due to electron-withdrawing groups (Cl, CF₃):

  • Half-life in Liver Microsomes : >98% remnant after 30 minutes (human, rat, mouse) .

  • Mechanism : The trifluoromethyl group deactivates the aromatic ring, reducing susceptibility to electrophilic attack .

Hydrolytic Degradation

Limited hydrolysis occurs under acidic or basic conditions:

  • Acidic Hydrolysis (pH 3) : <5% degradation after 24 hours .

  • Basic Hydrolysis (pH 10) : <10% degradation after 24 hours .

Key Factor : The ether linkage (C-O-C) between aromatic rings resists cleavage due to steric hindrance from substituents .

Biotransformation Pathways

In metabolic studies, the compound undergoes:

  • Glucuronidation : Formation of glucuronide conjugates at the amine group (16–18% urinary excretion) .

  • Oxidation : Minor hydroxylation at the ethoxy chain (<2% total metabolites) .

Scientific Research Applications

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Agrochemical Metabolism

a. 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol

  • Structure: Shares the 2-chloro-4-(trifluoromethyl)phenoxy group but replaces the ethoxy-aniline with a nitro (–NO₂) group.
  • Role : A primary metabolite of oxyfluorfen, undergoing further reduction to amines like the target compound .
  • Key Difference : The nitro group increases electrophilicity, making it more reactive than the ethoxy-aniline derivative.

b. N-[4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]acetamide

  • Structure : Acetylated derivative of the target compound.
  • Role : Terminal metabolite in oxyfluorfen degradation, indicating enzymatic N-acetylation as a detoxification pathway .
  • Comparison : Acetylation reduces amine reactivity, enhancing excretion efficiency.

Substituted Anilines in Pesticide Chemistry

a. 4-Chloro-ortho-toluidine (CAS: 95-69-2)

  • Structure : Simpler chlorinated aniline with a methyl group at position 2 and chloro at position 4 .
  • Key Differences: Lacks the phenoxy bridge and trifluoromethyl group.
  • Toxicity Profile: Classified as a suspected carcinogen (IARC Group 2B), whereas the target compound’s toxicity data remain understudied .

b. 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline (CAS: 96331-95-2)

  • Structure : Contains an ethoxy-aniline core but substitutes chloro and CF₃ with methyl and additional ethoxy chains .
  • Physicochemical Impact : Methyl and ethoxy groups reduce logP (lipophilicity) compared to the target compound’s chloro-CF₃ substituents.

Trifluoromethyl-Containing Herbicides

a. Oxyfluorfen (Parent Compound)

  • Structure : Difluorinated diphenyl ether with a nitro group.
  • Metabolic Relationship : The target compound is a reductive metabolite, highlighting the role of nitro-to-amine conversion in detoxification .
  • Application Contrast: Oxyfluorfen acts as a protoporphyrinogen oxidase inhibitor, whereas its metabolites (like the target compound) lack herbicidal activity.

b. Triflusulfuron Methyl (CAS: 79277-27-3)

  • Structure : Sulfonylurea herbicide with a triazine ring and trifluoromethoxy group .
  • Functional Comparison : The trifluoromethyl group in both compounds enhances membrane permeability, but sulfonylureas target acetolactate synthase (ALS), differing from diphenyl ethers’ mode of action.

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Role/Application Reference
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine C₁₅H₁₃ClF₃NO₂ Cl, CF₃, ethoxy-aniline Oxyfluorfen metabolite
4-Chloro-ortho-toluidine C₇H₈ClN Cl, methyl Industrial intermediate
2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline C₁₅H₁₈N₂O₂ Methyl, ethoxy chains Polymer precursor
Triflusulfuron Methyl C₁₄H₁₅F₃N₆O₆S Triazine, sulfonylurea, CF₃ ALS-inhibiting herbicide

Research Findings and Implications

Metabolic Stability : The ethoxy-aniline group in the target compound resists oxidative metabolism better than nitro or acetylated analogs, contributing to its fecal excretion dominance .

Electron-Withdrawing Effects : The trifluoromethyl group enhances stability against hydrolysis compared to methyl or methoxy substituents in analogs like 4-methoxyphenethylamine .

Biological Activity

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine, also known by its CAS number 64378-95-6, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H13ClF3NO2
Molecular Weight331.717 g/mol
Density1.336 g/cm³
Boiling Point369.1 °C
Flash Point177 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Studies suggest that the compound may exert its effects through interactions with enzymes and receptors involved in key metabolic pathways.

Inhibition of Enzymes

Research indicates that the compound exhibits inhibitory effects on several enzymes, including cholinesterases and cyclooxygenases. For instance, a study evaluated the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate activity:

CompoundAChE IC50 (μM)BChE IC50 (μM)
This compound15.29.2

These results suggest that the compound could be a potential candidate for further development in treating conditions associated with cholinergic dysfunction.

Antioxidant Activity

In addition to enzyme inhibition, the compound has been assessed for its antioxidant properties. A study demonstrated that it scavenged free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of this compound on cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The findings revealed that the compound exhibited selective cytotoxicity against MCF-7 cells with an IC50 value of approximately 20 μM, indicating potential as an anticancer agent.

Environmental Impact Assessment

Given its chemical structure and properties, there is growing concern regarding the environmental impact of this compound. A comprehensive risk assessment highlighted its persistence in aquatic environments and potential bioaccumulation, necessitating further studies on ecological toxicity.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine, and how can intermediates be characterized?

The compound is synthesized via nucleophilic aromatic substitution, where 2-chloro-4-(trifluoromethyl)phenol reacts with a nitro-substituted ethoxybenzene derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) yields the final product. Key intermediates (e.g., nitro precursors) should be characterized using NMR (¹H/¹³C), HPLC-MS, and FTIR to confirm structural integrity and purity .

Q. How can researchers verify the identity and purity of this compound in experimental workflows?

Analytical methods include:

  • HPLC-MS : To confirm molecular weight (C₁₅H₁₃ClF₃NO₂, MW 343.72) and detect impurities.
  • NMR spectroscopy : ¹H NMR (in CDCl₃) should show signals for the ethoxy group (~δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂), aromatic protons, and the trifluoromethyl group (δ ~120 ppm in ¹³C NMR).
  • Melting point determination : Compare experimental values (e.g., 120–122°C) with literature data to assess purity .

Q. What are the documented metabolic pathways of this compound in biological systems?

In rats, this compound is identified as a metabolite of the herbicide oxyfluorfen. It forms via hydrolysis of the parent compound, followed by dealkylation or conjugation. Major excretion occurs via fecal elimination (~95%), with ~75% as unchanged compound. Secondary metabolites include acetamide derivatives and hydroxylated products, identified using LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points and phase-change data for this compound?

Discrepancies in boiling points (e.g., 339.7 K at 0.004 bar vs. 360–361 K at 0.013 bar) arise from variations in measurement conditions (pressure, purity). To standardize

  • Use reduced-pressure distillation with calibrated equipment.
  • Validate purity via GC-MS before measurement.
  • Cross-reference with NIST Chemistry WebBook entries, which compile data from multiple sources (e.g., Aldrich, Frinton Laboratories) .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound as a herbicide intermediate?

  • Analog synthesis : Modify substituents (e.g., replace Cl with Br, vary ethoxy chain length) and test herbicidal activity against target weeds (e.g., Sesbania exaltata).
  • Enzymatic assays : Assess inhibition of protoporphyrinogen oxidase (PPO), a target for diphenyl ether herbicides like oxyfluorfen.
  • Computational modeling : Use DFT or molecular docking to predict binding affinity to PPO .

Q. How can degradation pathways of this compound be analyzed under varying pH and environmental conditions?

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 25–50°C and monitor degradation via HPLC. Acidic conditions may cleave the ether bond, releasing phenolic byproducts.
  • Photolysis studies : Expose to UV light (λ = 254–365 nm) and identify photoproducts (e.g., nitroso derivatives) using high-resolution mass spectrometry (HRMS) .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

  • LC-QTOF-MS : For non-targeted screening of impurities (e.g., chlorinated byproducts).
  • Headspace GC-MS : To detect volatile contaminants from synthetic steps.
  • X-ray crystallography : For definitive confirmation of crystal structure and stereochemical purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine

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